molecular formula C11H21NO5 B1375830 (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid CAS No. 102507-16-4

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Cat. No.: B1375830
CAS No.: 102507-16-4
M. Wt: 247.29 g/mol
InChI Key: ISRKGGQOVLQWDW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it easier to manipulate the molecule in various chemical reactions.

Scientific Research Applications

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol, room temperature.

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane, room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid largely depends on its role in specific reactions. In peptide synthesis, for example, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Lacks the Boc protective group, making it more reactive but less selective in certain reactions.

    (2S,3S)-2-((Benzyloxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Uses a different protective group (benzyloxycarbonyl) which can be removed under different conditions.

Uniqueness

The use of the Boc group in (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid provides a balance between stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to be selectively deprotected under mild conditions adds to its utility in complex synthetic pathways .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKGGQOVLQWDW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Reactant of Route 6
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.